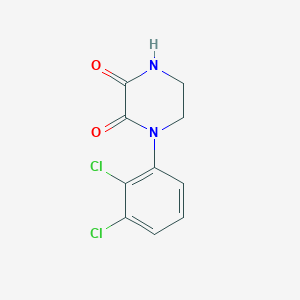
1-(2,3-Dichlorophenyl)piperazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dichlorophenyl)piperazine-2,3-dione is a chemical compound that has garnered attention in various fields of scientific research This compound is known for its unique structure, which includes a piperazine ring substituted with a 2,3-dichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 1-(2,3-Dichlorophenyl)piperazine-2,3-dione typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with an after-treatment solvent to obtain the crude product, which is further refined to achieve the desired purity.
Industrial Production Methods: For industrial production, the method involves the use of protonic solvents for the after-treatment and refining processes. This method is advantageous due to its high yield, low cost, and minimal waste production. The purity of the final product can reach up to 99.5%, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,3-Dichlorophenyl)piperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(2,3-Dichlorophenyl)piperazine-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential use in the development of pharmaceuticals, including antipsychotic drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dichlorophenyl)piperazine-2,3-dione involves its interaction with specific molecular targets. It is known to inhibit the enzyme DHCR7, which is the last enzyme in cholesterol biosynthesis . This inhibition can lead to alterations in cholesterol levels and has potential implications in the treatment of cholesterol-related disorders. Additionally, the compound may act as a partial agonist of dopamine receptors, which could be relevant in the context of neurological research .
Comparación Con Compuestos Similares
1-(2,3-Dichlorophenyl)piperazine-2,3-dione can be compared with other similar compounds, such as:
3-Chlorophenylpiperazine (mCPP): Known for its activity as a serotonin receptor agonist.
2,3-Dichlorophenylpiperazine (2,3-DCPP): A close analogue that acts as a partial agonist of dopamine receptors.
Uniqueness: this compound is unique due to its dual role as an enzyme inhibitor and receptor agonist. This dual functionality makes it a valuable compound for research in both biochemical and pharmacological contexts.
Propiedades
Fórmula molecular |
C10H8Cl2N2O2 |
|---|---|
Peso molecular |
259.09 g/mol |
Nombre IUPAC |
1-(2,3-dichlorophenyl)piperazine-2,3-dione |
InChI |
InChI=1S/C10H8Cl2N2O2/c11-6-2-1-3-7(8(6)12)14-5-4-13-9(15)10(14)16/h1-3H,4-5H2,(H,13,15) |
Clave InChI |
LMHBOKBRQBREGB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)C(=O)N1)C2=C(C(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-4-ethoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13977432.png)

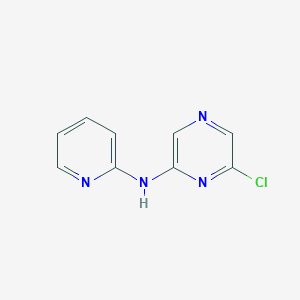
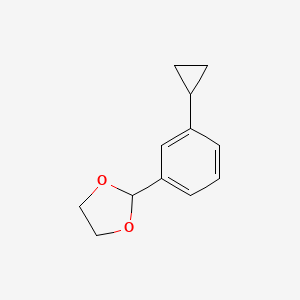
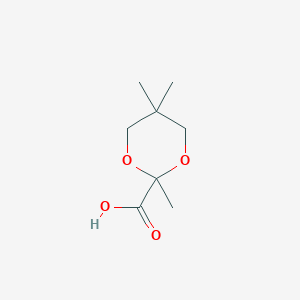
![4-[[(4-Methoxyphenyl)methyl]amino]-2-(methylthio)-5-pyrimidinemethanol](/img/structure/B13977454.png)

![Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane](/img/structure/B13977476.png)
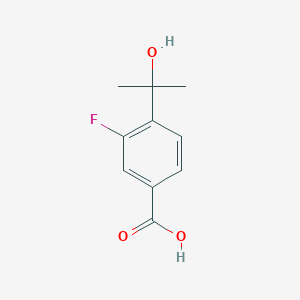
![2(3H)-Furanone, 4-[(acetyloxy)methyl]dihydro-, (S)-](/img/structure/B13977482.png)
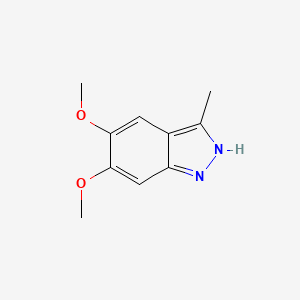
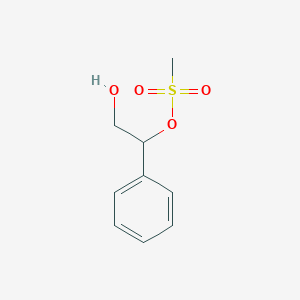
![1H-Indole-7-carbonitrile, 5-[(2S)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-](/img/structure/B13977502.png)

